Serotonin azidobenzamidine

Description

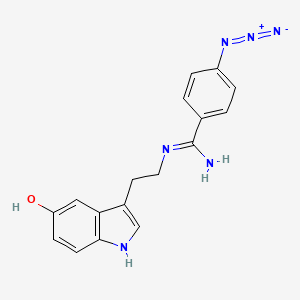

Structure

3D Structure

Properties

IUPAC Name |

4-azido-N'-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O/c18-17(11-1-3-13(4-2-11)22-23-19)20-8-7-12-10-21-16-6-5-14(24)9-15(12)16/h1-6,9-10,21,24H,7-8H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIZYGZLFWJZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCC2=CNC3=C2C=C(C=C3)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243568 | |

| Record name | Serotonin azidobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98409-42-8 | |

| Record name | Serotonin azidobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098409428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin azidobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Serotonin Azidobenzamidine (SABA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin azidobenzamidine (SABA), chemically known as 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole, is a potent photoaffinity label designed to investigate the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the synthesis, characterization, and experimental application of SABA. It is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development who are focused on the serotonergic system. This document outlines the (proposed) synthesis of SABA, its key characterization parameters, and detailed protocols for its use in photoaffinity labeling studies to elucidate the structure and function of the serotonin transporter.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[1] As a key target for a wide range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety, a thorough understanding of SERT's structure and function is paramount.[2] Photoaffinity labeling is a powerful technique used to identify and characterize ligand binding sites on proteins.[3] this compound (SABA) was developed as a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its target, allowing for the identification of binding pocket residues within the serotonin transporter.[1]

Synthesis of this compound (SABA)

While the seminal study describing the use of SABA does not provide a detailed synthesis protocol, a plausible synthetic route can be proposed based on established chemical principles for the formation of amidines from nitriles. The synthesis would likely involve a two-step process starting from commercially available serotonin and a p-azidobenzonitrile derivative.

Proposed Synthesis Pathway:

A potential synthetic route for this compound (SABA).

Caption: Proposed two-step synthesis of SABA via the Pinner reaction.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl p-azidobenzimidate hydrochloride (Pinner Salt)

-

Dissolve p-azidobenzonitrile in anhydrous ethanol in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for several hours until the reaction is complete (monitored by TLC).

-

The ethyl p-azidobenzimidate hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound (SABA)

-

Dissolve the ethyl p-azidobenzimidate hydrochloride and an equimolar amount of serotonin in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, the solvent will be removed under reduced pressure.

-

The crude product will be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Characterization of this compound (SABA)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized SABA. The following techniques are recommended:

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to the protons of the serotonin indole ring, the ethyl linker, and the azidobenzamidine moiety. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the SABA molecule. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of SABA ([M+H]⁺). |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H, C-H, C=N (amidine), and N₃ (azide) functional groups. |

| UV-Vis Spectroscopy | λmax (nm) | Absorption maxima characteristic of the indole and azidobenzamidine chromophores. |

Note: As specific experimental data for SABA is not publicly available, the expected results are based on the known spectroscopic properties of its constituent functional groups.

Experimental Protocols for Photoaffinity Labeling

SABA is a potent tool for the irreversible labeling of the serotonin transporter. The following protocol is based on the study by Chazot and Langer (1995).

Experimental Workflow for Photoaffinity Labeling of SERT:

A flowchart outlining the key steps in a photoaffinity labeling experiment using SABA.

Caption: Workflow for photoaffinity labeling of the serotonin transporter with SABA.

Detailed Protocol for Photoinactivation of Serotonin Uptake:

-

Preparation of Synaptosomes: Prepare synaptosomes from the desired brain region (e.g., rat cerebral cortex) using standard subcellular fractionation techniques.

-

Incubation: Resuspend the synaptosomes in a suitable buffer (e.g., Krebs-Henseleit buffer). Add this compound (SABA) to a final concentration of 1 µM. For protection experiments, pre-incubate the synaptosomes with a competing ligand (e.g., serotonin, fluoxetine) before adding SABA. All incubations should be carried out in the dark at 4°C.

-

Photolysis: Irradiate the synaptosomal suspension with a high-intensity UV lamp at a specific wavelength (typically around 254 nm or 350 nm, depending on the azide) for a defined period. The optimal irradiation time should be determined empirically.

-

Washing: After irradiation, wash the synaptosomes multiple times with fresh buffer by centrifugation and resuspension to remove any unbound SABA and photolysis byproducts.

-

Uptake Assay: Resuspend the final synaptosomal pellet and perform a standard [³H]serotonin uptake assay to measure the remaining SERT activity.

-

Data Analysis: Compare the [³H]serotonin uptake in the SABA-treated and irradiated samples to control samples (no SABA, or SABA without irradiation) to determine the extent of irreversible inhibition.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Target | Reference |

| Ki (Inhibition of [³H]Serotonin Uptake) | 130 nM | Rat Cortical Synaptosomes | [1] |

| Ki (Inhibition of [³H]Norepinephrine Uptake) | 7 µM | Rat Cortical Synaptosomes | [1] |

| Concentration for Max Photoinactivation | 1 µM | Rat Cortical Synaptosomes | [1] |

Signaling Pathway

This compound exerts its effect by directly interacting with the serotonin transporter (SERT), a key component of the serotonergic signaling pathway. By irreversibly binding to SERT, SABA effectively blocks the reuptake of serotonin from the synaptic cleft, leading to a localized increase in synaptic serotonin concentration.

Simplified Serotonergic Synapse Signaling Pathway:

A diagram illustrating the role of SERT and the action of SABA in a serotonergic synapse.

Caption: SABA irreversibly inhibits serotonin reuptake at the presynaptic terminal.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the serotonin transporter. Its ability to form a covalent bond with SERT upon photoactivation allows for the detailed study of ligand-protein interactions and the structural elucidation of the serotonin binding site. This technical guide provides a framework for the synthesis, characterization, and application of SABA, which should aid researchers in further exploring the intricacies of the serotonergic system and in the development of novel therapeutics targeting the serotonin transporter.

References

- 1. Photoinactivation of serotonin uptake by an arylazido derivative of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Serotonin Azidobenzamidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Serotonin Azidobenzamidine (SABA), a critical tool for researchers in neuroscience and pharmacology. SABA, chemically known as 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole, is a potent photoaffinity label designed to investigate the serotonin transporter (SERT). This document outlines its binding characteristics, experimental applications, and the underlying principles of its function, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound (SABA)

This compound is a derivative of serotonin engineered to function as a photoaffinity probe. Photoaffinity labels are powerful tools used to identify and characterize binding sites within biological macromolecules. SABA achieves this by first binding to its target, the serotonin transporter, in a reversible manner. Upon exposure to ultraviolet (UV) light, a highly reactive nitrene species is generated from the azido group, which then forms a covalent bond with nearby amino acid residues at the binding site. This irreversible labeling allows for the identification and characterization of the ligand-binding domain of the transporter.

Mechanism of Action

The mechanism of action of SABA can be understood as a two-stage process: reversible binding followed by irreversible photo-crosslinking.

Stage 1: Reversible Binding (in the dark)

In the absence of UV light, SABA acts as a competitive inhibitor of the serotonin transporter. It binds to the same site as serotonin, preventing the reuptake of the neurotransmitter from the synaptic cleft. The affinity of this binding is a crucial parameter for its use as a specific probe.

Stage 2: Irreversible Photo-Crosslinking (upon UV irradiation)

Upon irradiation with UV light, the aryl azide moiety of SABA is converted into a highly reactive nitrene intermediate. This nitrene can then react with a variety of chemical bonds in its immediate vicinity, leading to the formation of a stable, covalent linkage between SABA and the amino acid residues of the SERT binding pocket. This permanent "tagging" of the binding site is the hallmark of a successful photoaffinity label.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The efficacy of SABA as a photoaffinity label is underpinned by its binding affinity and selectivity. The following table summarizes the key quantitative data from in vitro studies using rat cortical synaptosomes.[1]

| Parameter | Value | Target | Condition |

| Ki (Inhibition Constant) | 130 nM | Serotonin Transporter (SERT) | Competitive inhibition of [3H]5-HT uptake (dark) |

| Ki (Inhibition Constant) | 7 µM | Norepinephrine Transporter (NET) | Competitive inhibition of [3H]norepinephrine uptake (dark) |

| Concentration for Max. Photoinactivation | 1 µM | Serotonin Transporter (SERT) | Irreversible inhibition of serotonin uptake after UV irradiation |

| Maximal Photoinactivation | ~40% | Serotonin Transporter (SERT) | Percentage of uptake activity irreversibly inhibited |

Experimental Protocols

The following are summaries of key experimental protocols for the characterization and use of this compound.

Competitive Inhibition of Serotonin Uptake

This protocol is used to determine the reversible binding affinity of SABA for the serotonin transporter in the absence of light.

-

Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortex using standard differential centrifugation methods.

-

Incubation: Pre-incubate synaptosomes in a suitable buffer (e.g., Krebs-Ringer) at 37°C.

-

Competitive Binding: Add a fixed concentration of radiolabeled serotonin ([3H]5-HT) and varying concentrations of SABA to the synaptosome suspension. All procedures should be carried out under dim light to prevent photoactivation.

-

Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of SABA that inhibits 50% of the specific [3H]5-HT uptake (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Photoinactivation of Serotonin Uptake

This protocol is designed to demonstrate the irreversible, light-dependent inhibition of the serotonin transporter by SABA.

-

Preparation of Synaptosomes: Prepare synaptosomes as described above.

-

Pre-incubation with SABA: Incubate the synaptosomes with varying concentrations of SABA in the dark.

-

UV Irradiation: Expose the samples to a UV light source (e.g., a mercury lamp) for a defined period. A control group should be kept in the dark.

-

Washing: Wash the synaptosomes extensively to remove any unbound SABA.

-

Serotonin Uptake Assay: Measure the remaining serotonin uptake capacity of the synaptosomes by incubating them with [3H]5-HT as described in the competitive inhibition protocol.

-

Data Analysis: Compare the serotonin uptake in the UV-exposed samples to the dark controls to determine the extent of irreversible inactivation.

The following diagram illustrates the experimental workflow for a photoinactivation study:

Synthesis of this compound

Conclusion

This compound is a valuable tool for the molecular characterization of the serotonin transporter. Its ability to act as a competitive inhibitor in the dark and an irreversible photo-crosslinking agent upon UV irradiation allows for the specific and permanent labeling of the SERT binding site. This technical guide provides the foundational knowledge of its mechanism of action, quantitative binding data, and experimental protocols to aid researchers in its effective application.

References

The Shadow Probes: A Technical Guide to the Discovery and Development of Serotonin Photoaffinity Labels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photoaffinity labeling is a powerful biochemical technique that utilizes photoreactive ligands to identify and characterize ligand-binding sites within complex biological systems. This technical guide provides an in-depth overview of the discovery and development of photoaffinity labels (PALs) targeting the serotonin (5-hydroxytryptamine, 5-HT) system, a critical neurotransmitter network implicated in a vast array of physiological and pathological processes. We will explore the chemical evolution of these molecular tools, from early aryl azide derivatives to modern, multifunctional "clickable" probes. This guide offers a compilation of quantitative binding data, detailed experimental protocols for their synthesis and application, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug discovery.

Introduction: Illuminating the Serotonergic System

The serotonergic system, with its array of receptors and the critical serotonin transporter (SERT), modulates processes ranging from mood and cognition to gastrointestinal function.[1][2] Understanding the precise molecular interactions of drugs and endogenous ligands with these proteins is paramount for developing targeted therapeutics. Photoaffinity labeling (PAL) offers a method to forge a covalent, light-induced bond between a ligand and its target protein, effectively creating a permanent "snapshot" of the binding event.[3][4] This technique is invaluable for identifying previously unknown binding partners, mapping binding pockets, and elucidating the structural basis of ligand recognition.[3][4]

A typical photoaffinity probe consists of three core components: a high-affinity ligand "warhead" that directs the probe to the target of interest, a photoreactive group that forms a covalent bond upon UV irradiation, and often a reporter tag (e.g., a radioisotope or a bioorthogonal handle) for detection and enrichment.[4][5] The most common photoreactive groups are aryl azides, benzophenones, and diazirines, each with distinct photochemical properties.[1][3]

Core Principles and Workflow of Photoaffinity Labeling

Photoaffinity labeling experiments follow a general workflow designed to specifically and covalently label a target protein for subsequent identification and analysis. The process begins with the incubation of a biological sample (e.g., cell lysates, purified protein) with the photoaffinity probe. Upon reaching binding equilibrium, the sample is exposed to UV light at a specific wavelength, which activates the photoreactive moiety. This generates a highly reactive intermediate—a nitrene from an aryl azide or a diradical from a benzophenone—that rapidly and non-selectively inserts into nearby chemical bonds within the binding pocket, forming a stable covalent linkage.[3][6]

Caption: General workflow for a photoaffinity labeling experiment.

Development of Key Serotonin Photoaffinity Labels

The rational design of PALs for the serotonin system has primarily focused on modifying known high-affinity ligands for the serotonin transporter (SERT) and various serotonin receptors.

Aryl Azide-Based Probes

Aryl azides are a popular choice for PAL design due to their relatively small size and ease of synthesis.[7] Upon UV irradiation (typically 250-370 nm), they form a highly reactive nitrene intermediate.[6][8]

-

N-(4-azido-2-nitrophenyl)-5-hydroxytryptamine (NAP-5-HT): One of the early serotonin PALs, NAP-5-HT was developed to study the serotonin-binding protein (SBP).[9] This probe was instrumental in identifying two forms of SBP (45 kDa and 56 kDa) and characterizing their high- and low-affinity serotonin binding sites.[9]

-

Azido-Iodo Citalopram Analogues: The selective serotonin reuptake inhibitor (SSRI) citalopram has been a fruitful scaffold for developing high-affinity PALs for the human serotonin transporter (hSERT). By appending a 4-azido-3-iodophenyl group to different positions of the (S)-citalopram core, researchers have created potent probes for studying drug-transporter interactions.[7][10][11] The inclusion of an iodine atom allows for convenient radioiodination with ¹²⁵I for sensitive detection.[7][10]

Benzophenone-Based Probes

Benzophenones require longer wavelength UV light (around 350 nm) for activation, which can reduce non-specific damage to biological molecules.[3] They form a triplet diradical that is generally more stable than a nitrene, allowing for potentially higher labeling efficiency.[3]

-

Clickable Benzophenone (S)-Citalopram Analogue: A significant advancement in PAL technology is the incorporation of bioorthogonal handles, such as alkynes or azides, which allow for "click chemistry" conjugation to reporter tags after the labeling event.[12] A benzophenone-containing (S)-citalopram derivative with a terminal alkyne was developed that exhibited even higher affinity for hSERT than the parent drug.[12] This trifunctional probe design enables a versatile experimental approach known as tandem photoaffinity labeling-bioorthogonal conjugation.[12]

Quantitative Data Summary

The binding affinity of a photoaffinity label for its target is a critical parameter for successful and specific labeling. The following tables summarize the reported binding affinities for key serotonin PALs.

Table 1: Photoaffinity Labels for the Human Serotonin Transporter (hSERT)

| Compound Name/Number | Photoreactive Group | Target Affinity (Kᵢ) | Parent Compound | Reference |

| 15 | 4-Azido-3-iodophenyl | 227 nM | (S)-Citalopram | [11] |

| 22 | 4-Azido-3-iodophenyl | 24 nM | (S)-Citalopram | [11] |

| 26 | 4-Azido-3-iodophenyl | 40 nM | (S)-Citalopram | [7] |

| Clickable Probe 6 | Benzophenone | 0.16 nM | (S)-Citalopram | [12] |

| (S)-Citalopram (control) | N/A | 1.77 nM | N/A | [12] |

Table 2: Photoaffinity Labels for Serotonin Binding Protein (SBP)

| Compound Name | Photoreactive Group | Target Affinity (High) | Target Affinity (Low) | Target Protein | Reference |

| NAP-5-HT | 4-Azido-2-nitrophenyl | 0.8 nM (45 kDa) | 0.3 µM (45 kDa) | SBP | [9] |

| NAP-5-HT | 4-Azido-2-nitrophenyl | 0.02 nM (56 kDa) | 0.15 µM (56 kDa) | SBP | [9] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published literature and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of an Azido-Iodo (S)-Citalopram Analogue (e.g., Compound 22)

This protocol is a multi-step chemical synthesis adapted from published procedures.[7][10]

-

Protection: React 3-(4-aminophenyl)propanoic acid with phthalic anhydride at reflux to yield the corresponding phthalimide carboxylic acid.

-

Coupling: Convert the carboxylic acid to its acid chloride and couple it with the primary amine precursor of (S)-citalopram to form an amide linkage.

-

Deprotection: Remove the phthalimide protecting group using hydrazine to yield the aniline intermediate.

-

Iodination: React the aniline intermediate with iodine monochloride (ICl) to introduce an iodine atom ortho to the amino group.

-

Azidation: Convert the resulting aniline to the final aryl azide product via diazotization with sodium nitrite in the presence of trifluoroacetic acid, followed by displacement with sodium azide.

-

Purification: Purify the final product at each step using flash column chromatography. Characterize the final compound using NMR and mass spectrometry.

Protocol 2: Photoaffinity Labeling of hSERT with a ¹²⁵I-Labeled Citalopram PAL

This protocol describes the irreversible labeling of hSERT in cultured cells.[7][10]

-

Cell Culture: Culture cells expressing HA-tagged hSERT (e.g., HA-hSERT LLCPK₁ cells) to confluence.

-

Incubation: Incubate the cells with the ¹²⁵I-labeled azido-citalopram PAL (e.g., [¹²⁵I]22, typically 1-5 nM) in a suitable buffer. For competition experiments, pre-incubate a parallel set of cells with an excess of a non-photoreactive competitor (e.g., 10 µM (S)-citalopram) for 15-30 minutes before adding the radiolabeled PAL.

-

UV Irradiation: Place the culture plates on ice and irradiate with a UV lamp. For aryl azides, long-wave UV light (e.g., 365 nm) is often sufficient and minimizes protein damage.[13] Irradiate for 5-20 minutes. The optimal time and distance from the lamp should be determined empirically.[13]

-

Cell Lysis: After irradiation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Clarify the cell lysates by centrifugation. Add anti-HA antibody to the supernatant and incubate to capture the HA-hSERT. Then, add protein A/G beads to pull down the antibody-protein complexes.

-

Analysis by SDS-PAGE and Autoradiography: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel. Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled hSERT.[14][15] A specifically labeled band should appear at the correct molecular weight for hSERT, and this band should be significantly reduced or absent in the competition lane.[10]

Protocol 3: Tandem Photoaffinity Labeling-Bioorthogonal Conjugation

This advanced protocol uses a "clickable" probe to attach a reporter tag after labeling.[12]

Caption: Workflow for tandem PAL-bioorthogonal conjugation.

-

Labeling: Perform steps 1-4 from Protocol 2, but using a clickable PAL (e.g., a benzophenone-citalopram-alkyne probe).

-

Click Reaction: To the cell lysate containing the covalently labeled protein, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[16] Incubate to allow the cycloaddition reaction to proceed.

-

Enrichment (if using biotin): If an azide-biotin tag was used, incubate the lysate with streptavidin-coated beads to enrich for the labeled proteins.

-

Analysis: Wash the beads and analyze the captured proteins by SDS-PAGE (visualizing with streptavidin-HRP or in-gel fluorescence) or by on-bead digestion followed by mass spectrometry for target identification.

Serotonin Signaling Context

The targets of these photoaffinity labels, primarily SERT and G-protein coupled receptors (GPCRs), are central to serotonin signaling. Understanding the broader pathway provides context for the importance of these molecular tools.

Caption: Simplified overview of a serotonergic synapse.

Conclusion and Future Directions

Photoaffinity labels have been indispensable in dissecting the molecular pharmacology of the serotonin system. The evolution from simple radioiodinated probes to multifunctional, clickable reagents has dramatically expanded the experimental possibilities, enabling not only binding site characterization but also target identification in complex proteomes. Future developments will likely focus on creating PALs with improved photoreactive groups that can be activated by longer, less damaging wavelengths of light (e.g., visible light) and the design of probes for specific serotonin receptor subtypes to unravel their unique signaling roles in health and disease. These advanced molecular tools will continue to be at the forefront of serotonin research, guiding the development of the next generation of safer and more effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 9. Photoaffinity labeling of the two forms of serotonin binding protein: peptide mapping of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Photoreactive Derivatives of 5-Hydroxytryptamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptamine (5-HT), or serotonin, is a critical monoamine neurotransmitter that modulates a vast array of physiological and psychological processes through a complex family of receptors. The study of these receptors and their associated proteins, such as the serotonin transporter (SERT), is fundamental to neuroscience and drug development. Photoreactive derivatives of 5-HT are sophisticated chemical tools that provide unparalleled spatiotemporal control, enabling researchers to dissect signaling pathways, identify binding sites, and control neuronal activity with light. This guide provides a comprehensive overview of the major classes of these derivatives, their quantitative properties, detailed experimental protocols for their application, and a visual representation of the associated signaling pathways.

Core Classes of Photoreactive 5-HT Derivatives

Photoreactive 5-HT derivatives can be broadly categorized based on their mechanism of action upon photoactivation.

-

Photoaffinity Labels: These compounds are designed to form irreversible covalent bonds with their biological targets upon UV irradiation. They typically incorporate a photoreactive moiety, such as an aryl azide or a benzophenone , which becomes highly reactive when exposed to light.[1][2] This allows for the permanent "tagging" of binding partners, making them invaluable for identifying and characterizing the ligand-binding pockets of receptors and transporters.[3] For example, aryl azide derivatives have been successfully used to label the 5-HT1A receptor and the serotonin transporter.[4][5]

-

Photocleavable ("Caged") Compounds: Caged compounds are inert molecules that, upon photolysis, release an active signaling molecule.[6] In this context, a photolabile caging group, often an o-nitrobenzyl derivative, is attached to the serotonin molecule, rendering it inactive.[7] A pulse of UV light cleaves this bond, rapidly releasing free 5-HT in the immediate vicinity.[6][7] This technique is ideal for studying the kinetics of 5-HT receptor activation and downstream signaling events with high temporal precision.[7]

-

Photoswitchable Ligands: These derivatives, frequently incorporating an azobenzene moiety, can be reversibly toggled between two distinct geometric isomers (cis and trans) using different wavelengths of light.[8][9] Typically, one isomer has a high affinity or efficacy for the target receptor, while the other is significantly less active. This allows for the repeated turning on and off of receptor activity in a non-invasive and reversible manner, offering a powerful method for controlling cellular signaling and neuronal circuits.[8]

Quantitative Data of Key Derivatives

The efficacy and application of photoreactive derivatives are determined by their specific chemical and biological properties. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Binding Affinities of Photoaffinity Labels

| Compound | Target | Photoreactive Group | Binding Affinity (Kᵢ or Kₙ) | Reference |

| Serotonin Azidobenzamidine (SABA) | Rat Cortical SERT | Aryl Azide | 130 nM (Kᵢ) | [4] |

| p-Azido-PAPP | Rat Hippocampal 5-HT₁ₐ Receptor | Aryl Azide | 0.9 nM (Kₙ) | [5] |

| Clickable Benzophenone (Probe 6) | Human SERT (hSERT) | Benzophenone | 0.16 nM (Kᵢ) | [10] |

| N-(4-azido-2-nitrophenyl)-5-HT | Serotonin Binding Protein (45 kDa) | Aryl Azide | 0.8 nM (Kₙ) | [11] |

| N-(4-azido-2-nitrophenyl)-5-HT | Serotonin Binding Protein (56 kDa) | Aryl Azide | 0.02 nM (Kₙ) | [11] |

Table 2: Properties of Caged and Photoswitchable 5-HT Derivatives

| Compound | Type | Property | Value | Wavelength | Reference |

| O-CNB-5HT | Caged | Time Constant of 5-HT Release | 16 µs | 337 nm | [6][7] |

| O-CNB-5HT | Caged | Quantum Yield | 0.03 | 337 nm | [6][7] |

| N-CNB-5HT | Caged | Time Constant of 5-HT Release | 1.2 ms | 308/337 nm | [6][7] |

| N-CNB-5HT | Caged | Quantum Yield | 0.08 | 308/337 nm | [6][7] |

| Azo5HT-2 | Photoswitchable | EC₅₀ at 5-HT₂ₐR (trans) | ~300 nM | 488 nm | [8] |

| Azo5HT-2 | Photoswitchable | EC₅₀ at 5-HT₂ₐR (cis) | ~30-60 nM | 385 nm | [8] |

Experimental Protocols & Workflows

Protocol for Photoaffinity Labeling of 5-HT Receptors

This protocol outlines a general procedure for irreversibly labeling a target protein, such as a 5-HT receptor or transporter, using a radiolabeled or clickable photoaffinity probe.

Materials:

-

Cell membranes or purified protein expressing the target of interest.

-

Photoreactive probe (e.g., [³H]p-azido-PAPP or a clickable benzophenone derivative).

-

Binding buffer (specific to the target receptor).

-

UV lamp (e.g., 350-365 nm for benzophenones and many aryl azides).

-

Quenching solution (e.g., dithiothreitol or Tris buffer).

-

SDS-PAGE reagents and equipment.

-

Detection system (autoradiography film for radiolabels, fluorescence scanner for fluorophore-clicked probes).

-

(For competition control) High concentration of a non-photoreactive, high-affinity ligand for the target.

Methodology:

-

Incubation: Incubate the protein preparation with the photoreactive probe in binding buffer. This is typically done in the dark on ice for 30-60 minutes to allow for equilibrium binding. For competition experiments, a parallel sample is co-incubated with the probe and a 100- to 1000-fold excess of a competing ligand.[5][10]

-

Photoactivation: Place the samples under a UV lamp at a specified distance and irradiate for a predetermined time (e.g., 5-20 minutes). This step should be optimized to maximize covalent incorporation while minimizing protein damage.[10]

-

Quenching: Stop the reaction by adding a quenching solution to scavenge any remaining unreacted reactive species.

-

Separation: Denature the samples and separate the proteins by size using SDS-PAGE.

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to autoradiography film.

-

For clickable probes, perform a click chemistry reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for in-gel visualization) prior to SDS-PAGE or on-membrane after transfer.[10]

-

-

Analysis: Identify the labeled protein band. Specific labeling is confirmed if the band's intensity is significantly reduced or absent in the competition control lane.[5]

Caption: A typical workflow for a photoaffinity labeling experiment.

Categorization of Photoreactive Probes

The choice of a photoreactive derivative depends entirely on the experimental goal. The following diagram illustrates the logical relationship between the type of probe and its primary scientific application.

Caption: Relationship between probe type, mechanism, and application.

Overview of 5-HT Receptor Signaling Pathways

The diverse effects of serotonin are mediated by at least 15 receptor subtypes, which are grouped into seven families.[12][13] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades.[13]

-

5-HT₁ and 5-HT₅ Families (Gαᵢ/ₒ-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels.[12][14]

-

5-HT₂ Family (Gαₒ/₁₁-coupled): These receptors couple to Gαₒ to activate phospholipase C (PLC).[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[12]

-

5-HT₄, 5-HT₆, and 5-HT₇ Families (Gαₛ-coupled): These receptors stimulate adenylyl cyclase, leading to an increase in the production of cAMP, which in turn activates protein kinase A (PKA).[16][17]

Caption: Simplified overview of the primary 5-HT GPCR signaling cascades.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoinactivation of serotonin uptake by an arylazido derivative of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of the 5-hydroxytryptamine 1A receptor in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and characterization of photolabile derivatives of serotonin for chemical kinetic investigations of the serotonin 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoswitchable Serotonins for Optical Control of the 5-HT2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "The Synthesis of Photoswitchable Triptan Derivatives " by Chelsea Sainsbury [digitalcommons.library.umaine.edu]

- 10. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling of the two forms of serotonin binding protein: peptide mapping of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple signal transduction pathways mediated by 5-HT receptors - ProQuest [proquest.com]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 16. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural studies of serotonin receptor family [bmbreports.org]

An In-depth Technical Guide to Serotonin Azidobenzamidine for Photoaffinity Labeling of the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of serotonin azidobenzamidine (SABA) as a photoaffinity label for the serotonin transporter (SERT). This document details the experimental protocols, quantitative data, and underlying principles for researchers and professionals engaged in the study of SERT structure and function.

Introduction to Photoaffinity Labeling and SERT

The serotonin transporter (SERT) is a critical neuronal protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. It is a primary target for a wide range of pharmaceuticals, including antidepressants and psychostimulants. Understanding the structure and conformational changes of SERT is paramount for the development of novel therapeutics.

Photoaffinity labeling is a powerful technique used to identify and characterize ligand binding sites on proteins. This method utilizes a photoreactive ligand that, upon exposure to light, forms a covalent bond with its target protein, allowing for its identification and the characterization of the binding pocket. This compound (SABA) is one such photoaffinity probe designed to specifically label the substrate-binding site of SERT.[1]

This compound (SABA): A Specific Photoaffinity Probe for SERT

SABA, with the chemical name 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole, is an arylazido derivative of serotonin.[1] The azido group is photoreactive and, upon UV irradiation, forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues within the SERT binding pocket.

Mechanism of Action

In the absence of light, SABA acts as a competitive inhibitor of serotonin uptake at SERT.[1] Upon photolysis, the azido group is converted into a nitrene, which then irreversibly binds to the transporter, leading to its inactivation.[1] This photoinactivation is specific to the serotonin transporter, as demonstrated by protection experiments where the presence of other SERT ligands, such as serotonin itself, prevents the irreversible inhibition by SABA.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of SABA's interaction with the serotonin transporter.

| Parameter | Value | Species/System | Reference |

| Ki for [3H]5-HT uptake inhibition (dark) | 130 nM | Rat cortical synaptosomes | [1] |

| Ki for [3H]norepinephrine uptake inhibition (dark) | 7 µM | Rat cortical synaptosomes | [1] |

| Concentration for maximum photoinactivation | 1 µM | Rat cortical synaptosomes | [1] |

| Maximum recoverable uptake activity after photoinactivation | ~60% | Rat cortical synaptosomes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SABA for the photoaffinity labeling of SERT, based on established protocols.[1]

Synthesis of this compound (SABA)

While the primary literature cited focuses on the use of SABA, it identifies the compound as 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole.[1] The synthesis would involve the coupling of serotonin to a 4-azidobenzamidine moiety.

[3H]5-Hydroxytryptamine (5-HT) Uptake Assay

This assay is used to determine the inhibitory potency of SABA on serotonin uptake in the dark.

Materials:

-

Rat cortical synaptosomes

-

[3H]5-HT

-

This compound (SABA)

-

Krebs-Ringer bicarbonate buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 2.4 mM CaCl2, 10 mM glucose, and 0.1 mM EDTA), pH 7.4, gassed with 95% O2/5% CO2.

-

Pargyline (monoamine oxidase inhibitor)

-

Ascorbic acid

Procedure:

-

Prepare a suspension of rat cortical synaptosomes in Krebs-Ringer bicarbonate buffer.

-

Pre-incubate the synaptosomes with pargyline and ascorbic acid for 10 minutes at 37°C.

-

Add varying concentrations of SABA to the synaptosomal suspension and incubate for 5 minutes at 37°C in the dark.

-

Initiate the uptake reaction by adding a final concentration of [3H]5-HT.

-

Incubate for a short period (e.g., 4 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer.

-

Determine the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the Ki value for SABA using the Cheng-Prusoff equation.

Photoinactivation of Serotonin Uptake

This protocol describes the irreversible inhibition of SERT by SABA upon UV irradiation.

Materials:

-

Rat cortical synaptosomes

-

This compound (SABA)

-

Krebs-Ringer bicarbonate buffer

-

UV lamp (e.g., long-wave UV)

-

Protecting agents (e.g., serotonin, p-chloroamphetamine, fenfluramine, alaproclate) - for control experiments

-

Nitrene scavengers (e.g., Tris, p-aminobenzoic acid) - for control experiments

Procedure:

-

Prepare a suspension of rat cortical synaptosomes in Krebs-Ringer bicarbonate buffer.

-

Add SABA at the desired concentration (e.g., 1 µM for maximal effect) to the synaptosomal suspension.

-

For protection experiments, add the protecting agent prior to SABA.

-

Irradiate the suspension with UV light for a specified duration (e.g., dependent on lamp intensity). A control sample should be kept in the dark.

-

After irradiation, wash the synaptosomes repeatedly by centrifugation and resuspension in fresh buffer to remove unbound SABA and any photolysis products.

-

Measure the remaining [3H]5-HT uptake activity in the washed synaptosomes as described in the uptake assay protocol.

-

Compare the uptake activity of the irradiated samples to the dark control and samples with protecting agents to determine the extent of irreversible inhibition.

Visualizations

Signaling Pathway and Mechanism

Caption: Mechanism of SABA action on SERT in dark versus light conditions.

Experimental Workflow for Photoinactivation

Caption: Workflow for the photoinactivation of SERT by SABA.

Conclusion

This compound is a valuable tool for the study of the serotonin transporter. Its ability to act as a competitive inhibitor in the dark and an irreversible inhibitor upon photoactivation allows for specific and controlled labeling of the SERT substrate binding site.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize SABA in their investigations of SERT structure, function, and pharmacology. The specificity of the photoaffinity labeling, confirmed by protection experiments, makes SABA a powerful probe for elucidating the molecular details of ligand interactions with this crucial transporter.[1]

References

An In-depth Technical Guide on the Early Research and Studies of Serotonin Azidobenzamidine (SABA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Serotonin Azidobenzamidine (SABA), a pivotal tool in the early exploration of the serotonin transporter (SERT). SABA, chemically identified as 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole, was one of the first photoaffinity probes developed to investigate the substrate-binding domain of the neuronal serotonin uptake system. This document collates the key quantitative data, detailed experimental methodologies, and logical workflows from the seminal study that introduced and characterized this compound.

Core Quantitative Data

The initial characterization of this compound revealed its potency and selectivity as an inhibitor of the serotonin transporter. The following tables summarize the key binding affinities and photoinactivation efficacy as reported in the foundational 1985 study in Molecular Pharmacology.

Table 1: Competitive Inhibition of Monoamine Uptake by SABA in Rat Cortical Synaptosomes (Dark Conditions)

| Transporter | Ligand | Inhibition Constant (Kᵢ) |

| Serotonin Transporter (SERT) | SABA | 130 nM |

| Norepinephrine Transporter (NET) | SABA | 7 µM |

This table illustrates the selectivity of SABA for the serotonin transporter over the norepinephrine transporter under conditions without UV irradiation.

Table 2: Irreversible Inhibition of Serotonin Uptake by SABA Following Photoactivation

| SABA Concentration | % Inhibition of Serotonin Uptake |

| 1 µM | ~40% (Maximum Effect) |

This table quantifies the extent of irreversible inhibition of SERT function after UV irradiation in the presence of SABA, demonstrating its efficacy as a photoaffinity label.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments conducted in the initial research on SABA.

Synthesis of this compound (SABA)

The synthesis of SABA was a critical first step in its development as a research tool.

Protocol:

-

Starting Materials: Serotonin (5-hydroxytryptamine) and a suitable azidobenzamidine precursor.

-

Reaction: The primary amine of serotonin is coupled with the activated carboxyl group of the azidobenzamidine moiety.

-

Purification: The resulting product, 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole, is purified to yield SABA.

-

Characterization: The structure and purity of the synthesized SABA are confirmed using spectroscopic methods.

Preparation of Rat Cortical Synaptosomes

Synaptosomes, isolated nerve terminals, were the primary experimental model for studying serotonin uptake.

Protocol:

-

Tissue Source: Cerebral cortices from male rats.

-

Homogenization: The cortical tissue is homogenized in a suitable buffer to disrupt the cell structure while preserving the integrity of the nerve terminals.

-

Centrifugation: The homogenate undergoes a series of centrifugation steps to pellet and isolate the synaptosomes from other cellular components.

-

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer for use in uptake and binding assays.

[³H]5-Hydroxytryptamine Uptake Assay

This assay was used to measure the functional activity of the serotonin transporter and the inhibitory potency of SABA.

Protocol:

-

Incubation: Rat cortical synaptosomes are pre-incubated with varying concentrations of SABA or a vehicle control in the dark.

-

Initiation of Uptake: [³H]5-hydroxytryptamine (radiolabeled serotonin) is added to the synaptosomal suspension to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radioligand to be washed away.

-

Quantification: The amount of radioactivity trapped on the filters, representing the amount of [³H]5-hydroxytryptamine taken up by the synaptosomes, is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Kᵢ) of SABA is calculated by analyzing the concentration-dependent inhibition of [³H]5-hydroxytryptamine uptake.

Photoaffinity Labeling and Photoinactivation

This experiment demonstrated the irreversible binding of SABA to the serotonin transporter upon UV irradiation.

Protocol:

-

Incubation: Synaptosomes are incubated with SABA in the dark.

-

UV Irradiation: The synaptosomal suspension is exposed to UV light for a specified duration to activate the azido group of SABA, leading to the formation of a highly reactive nitrene intermediate.

-

Covalent Binding: The nitrene intermediate rapidly forms a covalent bond with nearby amino acid residues of the serotonin transporter.

-

Washing: The synaptosomes are repeatedly washed to remove any unbound SABA.

-

Functional Assay: A [³H]5-hydroxytryptamine uptake assay is performed on the washed synaptosomes to measure the remaining transporter activity.

-

Protection Experiments: To confirm the specificity of the photoaffinity labeling, the experiment is repeated in the presence of other serotonin transporter ligands (e.g., serotonin, p-chloroamphetamine, fenfluramine, and alaproclate) which are expected to protect the transporter from irreversible inhibition by SABA.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the early research of this compound.

The Aryl Azide Group in Serotonin Azidobenzamidine: A Technical Guide to a Photoaffinity Labeling Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of the aryl azide group in Serotonin Azidobenzamidine, a potent photoaffinity label designed for the study of serotonin transporters and receptors. This document provides a comprehensive overview of its mechanism of action, experimental applications, and the crucial data derived from its use in neuroscience and pharmacology.

Introduction to this compound and Photoaffinity Labeling

This compound is a derivative of the neurotransmitter serotonin, engineered to include a photoreactive aryl azide group. This modification transforms the molecule into a powerful tool for photoaffinity labeling, a technique used to identify and characterize ligand-binding sites on proteins.[1] The aryl azide group is chemically stable in the dark, allowing the molecule to bind to its target protein, primarily the serotonin transporter (SERT).[2] Upon exposure to ultraviolet (UV) light, the aryl azide is converted into a highly reactive nitrene intermediate, which then forms a stable covalent bond with nearby amino acid residues in the binding pocket of the target protein. This irreversible labeling allows for the isolation and identification of the protein or specific domains involved in ligand binding.[3]

The Role of the Aryl Azide Group

The functionality of this compound as a photoaffinity label is entirely dependent on the properties of the aryl azide group.

-

Photoreactivity: Aryl azides are photoactivatable functional groups. When irradiated with UV light, typically around 254-300 nm, the azide moiety releases a molecule of nitrogen gas (N₂) and generates a highly reactive nitrene species.[4]

-

Covalent Bond Formation: The resulting nitrene is a potent electrophile that can readily react with a variety of chemical bonds present in the side chains of amino acids, such as C-H, N-H, and O-H bonds, leading to the formation of a stable covalent linkage between the ligand and the protein.

-

Specificity: The covalent bond formation is localized to the binding site where the photoaffinity label is bound at the moment of photolysis. This specificity is crucial for accurately mapping ligand-protein interactions.

The general workflow for using a photoaffinity label like this compound is depicted below.

Figure 1. A generalized workflow for a photoaffinity labeling experiment.

Quantitative Data: Binding Affinities of SERT Ligands

| Compound | Type | hSERT Ki (nM) | Reference |

| (S)-Citalopram | SSRI | 1.77 | [5] |

| Paroxetine | SSRI | ~1 | [4] |

| [¹²⁵I]15 (Azido-iodo citalopram analog) | Photoaffinity Label | 24 | [4] |

| [¹²⁵I]22 (Azido-iodo citalopram analog) | Photoaffinity Label | 227 | [4] |

| [¹²⁵I]26 (Azido-iodo citalopram analog) | Photoaffinity Label | - | [4] |

| Photoprobe 6 (Benzophenone-based) | Photoaffinity Label | 0.16 | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the successful application of photoaffinity labeling. Below are representative protocols for the synthesis of an aryl azide photoaffinity label and a general procedure for photoaffinity labeling of the serotonin transporter.

Representative Synthesis of an Aryl Azide Precursor

The synthesis of aryl azide-containing molecules often involves the diazotization of an aromatic amine followed by reaction with sodium azide. The following is a generalized procedure based on the synthesis of azido-iodo analogues of citalopram.[4]

-

Diazotization: Dissolve the precursor aniline in a solution of sodium nitrite in water at 0°C.

-

Azide Formation: Slowly add a solution of sodium azide in water to the diazotized intermediate, maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl azide compound.

General Photoaffinity Labeling Protocol for SERT

This protocol is adapted from methods used for photolabeling of hSERT expressed in cell culture.[4]

-

Cell Culture: Culture cells stably or transiently expressing the human serotonin transporter (hSERT) in appropriate cell culture plates.

-

Incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and then incubate them with the photoaffinity label (e.g., this compound) at a specific concentration and temperature in the dark. For competition experiments, a competing ligand (e.g., a known SERT inhibitor) can be co-incubated.

-

Photolysis: Irradiate the cell plates with a UV lamp (e.g., 254 nm) on ice for a defined period to activate the aryl azide group and induce covalent labeling.

-

Cell Lysis: After irradiation, wash the cells with ice-cold buffer to remove unbound label and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Analysis:

-

SDS-PAGE and Autoradiography: If the photoaffinity label is radiolabeled, the proteins in the cell lysate can be separated by SDS-PAGE, and the labeled proteins can be visualized by autoradiography.

-

Immunoblotting: The presence of the labeled transporter can be confirmed by immunoblotting using an antibody specific to SERT or an epitope tag.

-

Mass Spectrometry: To identify the specific amino acid residues that are labeled, the protein band corresponding to SERT can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.

-

Serotonin Signaling Pathways

Serotonin exerts its diverse physiological effects by binding to a variety of receptors, which are broadly classified into two main families: G protein-coupled receptors (GPCRs) and a ligand-gated ion channel. Photoaffinity labels like this compound are instrumental in dissecting the interactions that initiate these signaling cascades.

G Protein-Coupled Serotonin Receptor Signaling

The majority of serotonin receptors are GPCRs, which, upon activation by serotonin, initiate intracellular signaling cascades through the activation of heterotrimeric G proteins. These pathways are crucial for modulating neuronal activity and are primary targets for many therapeutic drugs.[6]

Figure 2. Major G protein-coupled serotonin receptor signaling pathways.

Ligand-Gated Ion Channel Serotonin Receptor Signaling

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Its activation leads to rapid depolarization of the neuronal membrane.[7]

Figure 3. Signaling cascade of the ligand-gated 5-HT₃ ion channel.

Conclusion

This compound, through its reactive aryl azide group, serves as a powerful tool for the covalent modification and identification of serotonin binding proteins. The technique of photoaffinity labeling, enabled by this compound, provides invaluable insights into the molecular architecture of the serotonin transporter and receptors, paving the way for the rational design of novel therapeutics with improved specificity and efficacy for the treatment of a wide range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and neuroscience.

References

- 1. Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 3. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Serotonin Azidobenzamidine in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Serotonin Azidobenzamidine (SABA), a crucial photoaffinity label used in neuroscience research to investigate the serotonin transporter (SERT). This document details its mechanism of action, experimental applications, and the signaling pathways it helps to elucidate.

Introduction to this compound (SABA)

This compound, chemically known as 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole, is a potent and selective photoaffinity probe for the neuronal serotonin uptake system.[1] As a derivative of serotonin, it possesses a high affinity for the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. The presence of an arylazido group allows for the formation of a covalent bond with the transporter upon photoactivation, making it an invaluable tool for identifying and characterizing the substrate-binding polypeptide of SERT.[1]

Mechanism of Action

SABA functions as a competitive inhibitor of serotonin uptake in the dark. Its mechanism of action as a research tool is a two-step process:

-

Reversible Binding: In the absence of light, SABA binds reversibly to the serotonin transporter. This binding is competitive with serotonin and other SERT inhibitors.

-

Irreversible Covalent Bonding (Photoaffinity Labeling): Upon exposure to ultraviolet (UV) light, the azido group in the SABA molecule is converted into a highly reactive nitrene intermediate. This nitrene then rapidly inserts into nearby amino acid residues of the SERT protein, forming a stable, covalent bond. This irreversible binding permanently inactivates the transporter, allowing for its identification and the study of its structure and function.[1]

The irreversible nature of the photo-induced binding is a key feature of SABA, enabling researchers to "trap" the ligand in its binding site for further biochemical analysis.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound based on competitive inhibition studies.

| Parameter | Target | Value | Species | Preparation | Reference |

| Ki | Serotonin Transporter (SERT) | 130 nM | Rat | Cortical Synaptosomes | [1] |

| Ki | Norepinephrine Transporter (NET) | 7 µM | Rat | Cortical Synaptosomes | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound (SABA)

While the seminal paper by Ransom et al. (1985) describes the use of SABA, it does not provide a detailed synthesis protocol. However, the synthesis of similar 5-hydroxyindole derivatives can be achieved through methods like the Nenitzescu indole synthesis.[2][3][4] This reaction typically involves the condensation of a benzoquinone with an enamine. For the specific synthesis of SABA, a multi-step process would be required, starting from a suitable 5-hydroxyindole precursor and incorporating the azidobenzamidine moiety.

Photoinactivation of Serotonin Uptake

This protocol describes the irreversible inhibition of serotonin uptake in synaptosomes using SABA.

Materials:

-

Rat cortical synaptosomes

-

This compound (SABA)

-

[3H]5-hydroxytryptamine ([3H]5-HT)

-

Krebs-Ringer buffer (or similar physiological buffer)

-

UV light source (e.g., mineral lamp)

-

Centrifuge

-

Scintillation counter

-

Protecting agents (e.g., serotonin, p-chloroamphetamine, fenfluramine, alaproclate)

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortex using standard differential centrifugation methods.

-

Incubation: Resuspend the synaptosomes in Krebs-Ringer buffer. Add SABA at the desired concentration (e.g., 1 µM for maximal effect). For protection experiments, add the protecting agent at a high concentration prior to the addition of SABA.

-

Photoactivation: Irradiate the synaptosome suspension with UV light for a specified duration. The original study does not specify the exact wavelength but a general UV source was used.

-

Washing: After irradiation, wash the synaptosomes repeatedly by centrifugation and resuspension in fresh buffer to remove any unbound SABA and its photolysis products.

-

Serotonin Uptake Assay: Measure the serotonin uptake activity of the treated and control (non-irradiated or no SABA) synaptosomes by incubating them with a low concentration of [3H]5-HT for a short period.

-

Quantification: Terminate the uptake by rapid filtration or centrifugation. Measure the amount of radioactivity incorporated into the synaptosomes using a scintillation counter.

-

Data Analysis: Compare the serotonin uptake in SABA-treated and irradiated samples to the control samples to determine the percentage of irreversible inhibition.

Expected Results:

Irradiation of synaptosomes in the presence of SABA should result in a concentration-dependent and time-dependent irreversible inhibition of serotonin uptake.[1] The presence of competing serotonin transporter ligands should protect the transporter from this photoinactivation.[1]

Signaling Pathways and Experimental Workflows

SABA is primarily used to study the serotonin transporter (SERT), which does not have a direct downstream signaling cascade in the traditional sense of a receptor. Instead, SERT's function is to regulate the concentration of serotonin in the synaptic cleft, thereby influencing the activation of all postsynaptic serotonin receptors.

The following diagrams illustrate the mechanism of SABA and the general workflow of a photoaffinity labeling experiment.

Mechanism of this compound (SABA) Action

General Workflow for Photoaffinity Labeling with SABA

By irreversibly binding to SERT, SABA allows researchers to investigate the direct consequences of transporter inactivation on the broader serotonin signaling network. This can include studying changes in the expression and function of postsynaptic serotonin receptors, as well as downstream signaling molecules like cAMP and protein kinases, which are modulated by these receptors.

SERT's Role in the Serotonin Signaling Pathway

Conclusion

This compound remains a significant tool in neuroscience for the study of the serotonin transporter. Its ability to irreversibly label the transporter upon photoactivation has provided valuable insights into the structure and function of this critical protein. The detailed protocols and data presented in this guide are intended to assist researchers in utilizing SABA to its full potential in their investigations of serotonergic neurotransmission and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for Serotonin Azidobenzamidine Binding Assay with Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing a serotonin azidobenzamidine-based photoaffinity labeling assay to study the serotonin transporter (SERT). This technique is invaluable for characterizing the binding properties of ligands, identifying the ligand-binding site, and understanding the molecular pharmacology of SERT.

Introduction

The serotonin transporter (SERT) is a critical membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Its central role in mood regulation has made it a primary target for a wide range of antidepressants, including selective serotonin reuptake inhibitors (SSRIs). Photoaffinity labeling is a powerful technique to covalently label a target protein, enabling its identification and the characterization of its ligand-binding domains.

This protocol focuses on the use of a this compound derivative, specifically 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole (SABA), as a photoaffinity probe for SERT. SABA acts as a competitive inhibitor of serotonin uptake, and upon photolysis, the azido group forms a highly reactive nitrene that covalently binds to amino acid residues in the SERT binding pocket.

Quantitative Data Summary

The following table summarizes the known quantitative binding data for the interaction of the this compound derivative (SABA) with the serotonin transporter.

| Ligand | Transporter | Preparation | Assay Type | Parameter | Value | Reference |

| 3-(β-(4-azidobenzamidino)ethyl)-5-hydroxyindole (SABA) | Serotonin Transporter (SERT) | Rat Cortical Synaptosomes | Competitive Inhibition of [3H]5-Hydroxytryptamine Uptake | Kᵢ | 130 nM | [Graham, D., & Langer, S. Z. (1987)] |

Experimental Protocols

This section provides a reconstructed, detailed methodology for the this compound binding assay with SERT, based on established protocols for synaptosome preparation and photoaffinity labeling.

Preparation of Rat Cortical Synaptosomes

This protocol is adapted from standard procedures for the isolation of nerve terminals from brain tissue.

Materials:

-

Male Wistar rats (200-250 g)

-

Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4, chilled to 4°C

-

Krebs-HEPES Buffer: 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, saturated with 95% O₂/5% CO₂, pH 7.4

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Protocol:

-

Euthanize rats according to approved institutional protocols and decapitate.

-

Rapidly dissect the cerebral cortices on a chilled plate.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer with 8-10 gentle strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

-

Resuspend the P2 pellet in an appropriate volume of Krebs-HEPES buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

This compound (SABA) Photoaffinity Labeling Assay

This protocol describes the competitive binding and photo-crosslinking of SABA to SERT in prepared synaptosomes.

Materials:

-

Prepared rat cortical synaptosomes

-

Krebs-HEPES Buffer

-

This compound (SABA) stock solution (in a suitable solvent like DMSO, protected from light)

-

[³H]Serotonin (for competitive binding)

-

Competing ligands (e.g., unlabeled serotonin, SSRIs for protection experiments)

-

Ice bath

-

UV lamp (e.g., long-wavelength UV, ~365 nm)

-

Quartz cuvettes or 24-well plates suitable for UV irradiation

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

SDS-PAGE and autoradiography equipment (for visualization of labeled protein)

Protocol:

Part A: Competitive Binding (in the dark)

-

Dilute the synaptosomal preparation in Krebs-HEPES buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

-

In a series of microcentrifuge tubes, add a fixed concentration of [³H]Serotonin (e.g., at its Kₘ value for uptake).

-

Add increasing concentrations of SABA to the tubes. For non-specific binding control, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Add the synaptosomal suspension to initiate the binding reaction.

-

Incubate the mixture for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) in the dark.

-

Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Rapidly wash the filters three times with ice-cold Krebs-HEPES buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data to determine the IC₅₀ of SABA and subsequently calculate the Kᵢ value.

Part B: Photoaffinity Labeling (Irradiation)

-

In quartz cuvettes or a UV-transparent plate on ice, prepare the following mixtures:

-

Total Labeling: Synaptosomes + SABA (at a concentration determined from binding studies, e.g., 1 µM).

-

Protection: Synaptosomes + SABA + a high concentration of a competing ligand (e.g., 10 µM serotonin or an SSRI).

-

Control (No UV): Synaptosomes + SABA (kept in the dark).

-

-

Pre-incubate the mixtures in the dark for 15-30 minutes on ice to allow for reversible binding of SABA to SERT.

-

Expose the samples (except the "No UV" control) to a long-wavelength UV light source (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) at a close distance. The optimal time and distance should be determined empirically.

-

After irradiation, wash the synaptosomes by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) and resuspension in fresh buffer to remove unbound SABA. Repeat the wash step twice.

-

To assess the extent of irreversible inhibition, perform a serotonin uptake assay using the washed synaptosomes with [³H]Serotonin.

-

For visualization of the covalently labeled SERT, solubilize the washed synaptosomes in SDS-PAGE sample buffer, separate the proteins by electrophoresis, and detect the radiolabeled SERT by autoradiography (if a radiolabeled SABA derivative is used) or by Western blotting with a SERT-specific antibody.

Visualizations

Signaling Pathway

Caption: Serotonin reuptake and metabolism pathway.

Experimental Workflow

Application Notes and Protocols for Characterizing Serotonin Receptors Using Serotonin Azidobenzamidine (S-ABA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter in the central and peripheral nervous systems, modulates a wide array of physiological and pathological processes, including mood, cognition, and gastrointestinal function.[1] Its actions are mediated by a diverse family of at least 14 distinct receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel. The therapeutic potential of targeting these receptors for various disorders has driven extensive research into their structure, function, and pharmacology.

Photoaffinity labeling is a powerful technique for elucidating the structure of ligand binding sites on receptors.[2] This method utilizes a photoreactive ligand that, upon exposure to light, forms a highly reactive species that covalently binds to amino acid residues in close proximity to its binding pocket. Serotonin azidobenzamidine (S-ABA) is a novel photoaffinity label designed for the characterization of serotonin receptors. It incorporates the core structure of serotonin, ensuring recognition by the receptor, and an azidobenzamidine moiety. The benzamidine group mimics the protonated amine of serotonin, crucial for receptor interaction, while the azide group serves as the photoreactive component. Upon photolysis, the azide is converted to a highly reactive nitrene, which can insert into C-H or N-H bonds of the receptor's binding site, leading to irreversible labeling.[3]